5-(2,4-Dioxohexahydropyrimidin-1-yl)-4-fluoro-2-methoxy-benzoic acid
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Overview
Description
5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluoro-2-methoxybenzoic acid is an organic compound that belongs to the family of benzoic acid derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluoro-2-methoxybenzoic acid typically involves a multi-step process. One common method includes the reaction of 2-aminobenzamide with dimethyl malonate, p-anisidine, and p-nitrobenzaldehyde under reflux conditions in ethanol. This one-pot, four-component reaction yields the desired compound with a moderate yield of around 50%.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthesis process described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluoro-2-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted benzoic acid derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluoro-2-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound’s diazepanone ring and benzoic acid moiety allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(2,4-dioxo-1,3-diazinan-1-yl)-2-methoxybenzoic acid
- 5-(2,4-dioxo-1,3-diazinan-1-yl)-2-methylbenzoic acid
- 4-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid
Uniqueness
5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluoro-2-methoxybenzoic acid is unique due to the presence of a fluorine atom and a methoxy group on the benzoic acid moiety
Properties
Molecular Formula |
C12H11FN2O5 |
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Molecular Weight |
282.22 g/mol |
IUPAC Name |
5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluoro-2-methoxybenzoic acid |
InChI |
InChI=1S/C12H11FN2O5/c1-20-9-5-7(13)8(4-6(9)11(17)18)15-3-2-10(16)14-12(15)19/h4-5H,2-3H2,1H3,(H,17,18)(H,14,16,19) |
InChI Key |
JIZHXOUNAXVMGS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)O)N2CCC(=O)NC2=O)F |
Origin of Product |
United States |
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